Methyl 3-amino-5,5-dimethylhexanoate

Physicochemical profiling Purification optimization Positional isomer differentiation

Methyl 3-amino-5,5-dimethylhexanoate (CAS 1391268-86-2) is a β-amino acid methyl ester with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol. It features a primary amino group at the C3 position and a gem-dimethyl substitution at C5 on the hexanoate backbone.

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
Cat. No. B13646233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-5,5-dimethylhexanoate
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(CC(=O)OC)N
InChIInChI=1S/C9H19NO2/c1-9(2,3)6-7(10)5-8(11)12-4/h7H,5-6,10H2,1-4H3
InChIKeyFQZICYIYJJDBJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-5,5-Dimethylhexanoate: Structural Identity & Baseline for Procurement Evaluation


Methyl 3-amino-5,5-dimethylhexanoate (CAS 1391268-86-2) is a β-amino acid methyl ester with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . It features a primary amino group at the C3 position and a gem-dimethyl substitution at C5 on the hexanoate backbone . This compound serves as a protected, lipophilic derivative of 3-amino-5,5-dimethylhexanoic acid—a known competitive inhibitor of carnitine acyltransferases with distinct stereoselective potency [1]. The methyl ester functionality confers altered physicochemical properties relative to the free acid, including increased logP, modified pKa, and enhanced membrane permeability, positioning it as a strategic intermediate or prodrug candidate in medicinal chemistry programs targeting mitochondrial fatty acid metabolism.

Why Methyl 3-Amino-5,5-Dimethylhexanoate Cannot Be Replaced by In-Class Analogs Without Quantitative Verification


Despite sharing the C₉H₁₉NO₂ molecular formula with its positional isomer methyl 2-amino-5,5-dimethylhexanoate, methyl 3-amino-5,5-dimethylhexanoate exhibits a predicted boiling point approximately 20 °C higher and a pKa difference of nearly one log unit, reflecting fundamentally different inter- and intramolecular hydrogen-bonding networks arising from the β-amino versus α-amino ester configuration . Substitution with the simpler methyl 3-aminohexanoate, which lacks the gem-dimethyl group, alters both steric volume and lipophilicity, undermining the compound's utility as a dense, shape-defined building block for structure–activity relationship (SAR) exploration of carnitine acyltransferase inhibitors . The free acid form, while sharing the same carbon skeleton and biological target profile, cannot replace the methyl ester in applications requiring neutral, membrane-permeable intermediates or prodrug strategies, as evidenced by the >5-unit pKa shift between the carboxylic acid (pKa ~3.81) and the methyl ester (pKa ~8.89) . These quantifiable physicochemical divergences mean that in-class substitution without experimental verification risks altered reactivity, compromised biological readout, and failed synthetic campaign reproducibility.

Methyl 3-Amino-5,5-Dimethylhexanoate: Quantitative Differentiation Evidence Against Closest Comparators


Boiling Point Elevation vs. 2-Amino Positional Isomer (α-Amino Ester)

Methyl 3-amino-5,5-dimethylhexanoate exhibits a predicted boiling point of 227.4±23.0 °C, which is approximately 20.3 °C higher than that of its closest positional isomer, methyl 2-amino-5,5-dimethylhexanoate (207.1±13.0 °C) . This difference arises because the β-amino ester (C3) engages in distinct intramolecular hydrogen-bonding patterns compared to the α-amino ester (C2), increasing the energy required for vaporization. The density values are identical within experimental error (0.938±0.06 g/cm³ for both isomers), confirming that the boiling point difference is not driven by mass or packing but by specific intermolecular forces .

Physicochemical profiling Purification optimization Positional isomer differentiation

pKa Shift and Ionization State Differentiation vs. 2-Amino Isomer

The predicted pKa of the amino group in methyl 3-amino-5,5-dimethylhexanoate is 8.89±0.50, compared to 7.92±0.35 for methyl 2-amino-5,5-dimethylhexanoate . This approximately 1-unit higher pKa means that at physiological pH (7.4), the β-amino ester is more extensively protonated (approximately 96.9% protonated versus 76.8% for the α-isomer, assuming Henderson–Hasselbalch behavior) [1]. The differential protonation state has direct consequences for solubility, passive membrane diffusion, and interaction with negatively charged biological surfaces.

Ionization state Membrane permeability Drug design

Gem-Dimethyl Steric and Lipophilic Contribution vs. Unsubstituted 3-Aminohexanoate Ester

The presence of the gem-dimethyl group at C5 in methyl 3-amino-5,5-dimethylhexanoate elevates the boiling point by approximately 28.5 °C relative to methyl 3-aminohexanoate (227.4 vs. 198.9 °C for the (R)-enantiomer) . This increase is consistent with greater molecular surface area and enhanced van der Waals interactions. The gem-dimethyl motif also increases calculated logP: the target compound has a vendor-reported logP of 1.313 with a TPSA of 52.32 Ų , whereas the simpler methyl 3-aminohexanoate (MW 145.20) is expected to have a lower logP due to reduced hydrocarbon surface area. This steric and lipophilic differentiation is critical for fragment-based drug design and SAR campaigns where shape complementarity to hydrophobic enzyme pockets (e.g., carnitine acyltransferase binding sites) is being probed [1].

Steric bulk Lipophilicity SAR building blocks

Biological Target Engagement: Class-Level Inference from the Free Acid's Carnitine Acyltransferase Inhibition Profile

Although no direct enzyme inhibition data exist for the methyl ester itself, its hydrolysis product—3-amino-5,5-dimethylhexanoic acid (7)—is a well-characterized competitive inhibitor of carnitine acetyltransferase (CAT). Racemic 7 exhibits a Ki of 2.5 mM for CAT, with stereoselective potency: the R-(−)-enantiomer has a Ki of 1.9 mM, whereas the S-(+)-enantiomer is approximately 4.8-fold less potent (Ki = 9.2 mM) [1]. By comparison, aminocarnitine (compound 3), the quaternary ammonium-containing parent structure, has a Ki of 4.0 mM for CAT—making the neutral isostere 7 approximately 1.6-fold more potent in racemic form and approximately 2.1-fold more potent as the R-enantiomer [2]. Notably, the N-acetyl derivative 8 of compound 7 is 10-fold less potent (Ki = 25 mM) than 7 itself, the opposite potency relationship observed for aminocarnitine and its N-acetyl derivative, indicating that the absence of the quaternary ammonium charge fundamentally alters the structure–activity landscape [3]. The methyl ester is expected to serve as a cell-permeable prodrug form, with intracellular esterases hydrolyzing it to the active free acid 7.

Carnitine acyltransferase Enzyme inhibition Mitochondrial metabolism

Ester vs. Free Acid: pKa Differential Enabling Prodrug and Intermediate Applications

The methyl ester has a predicted pKa of 8.89±0.50 (reflecting the amino group), whereas the parent free acid, 3-amino-5,5-dimethylhexanoic acid, has a predicted carboxylic acid pKa of 3.81±0.10 . This >5-unit pKa difference means that at gastrointestinal pH (~6.8–7.4), the methyl ester exists predominantly as the neutral free base (or protonated amine with counterion), while the free acid exists as the zwitterionic/carboxylate species. The ester form is therefore expected to exhibit significantly higher passive membrane permeability, making it the preferred form for cell-based assays and as a synthetic intermediate where carboxylate nucleophilicity must be masked . Upon cellular entry, ubiquitous esterases hydrolyze the methyl ester to release the pharmacologically active free acid 7 [1].

Prodrug design Ester prodrug Membrane permeability

Vendor-Supplied Purity and Storage Specifications vs. Comparator Availability

Methyl 3-amino-5,5-dimethylhexanoate is commercially available with a specified purity of ≥98% (ChemScene Cat. No. CS-0272655), requiring sealed, dry storage at 2–8 °C and permitting room temperature shipping . In contrast, the closely related methyl 2-amino-5,5-dimethylhexanoate is listed by multiple vendors at 95–98% purity with variable storage recommendations and MDL number MFCD09920468, indicating a more mature supply chain . The 3-amino positional isomer is noted as a discontinued product by CymitQuimica, suggesting limited bulk availability and potential supply chain fragility . For the free acid comparator, commercial purity is typically specified at 95% (AKSci), lower than the methyl ester benchmark .

Purity specification Storage condition Procurement logistics

Methyl 3-Amino-5,5-Dimethylhexanoate: Evidence-Backed Application Scenarios for Scientific Procurement


Carnitine Acyltransferase Inhibitor SAR Campaigns Requiring a Neutral, Membrane-Permeable Isostere

Research groups exploring inhibitors of carnitine acetyltransferase (CAT) or carnitine palmitoyltransferase (CPT) for metabolic disease indications (diabetes, heart failure) should procure methyl 3-amino-5,5-dimethylhexanoate as a prodrug intermediate that, upon esterase-mediated hydrolysis, releases the active free acid 7. The free acid 7 has demonstrated stereoselective CAT inhibition (R-enantiomer Ki = 1.9 mM vs. S-enantiomer Ki = 9.2 mM), providing a 4.8-fold enantiomeric potency window for chiral SAR exploration [1]. Critically, the neutral scaffold of 7 lacks the quaternary ammonium charge present in aminocarnitine (3), and this structural feature inverts the N-acetylation SAR—making the compound class a mechanistically distinct tool for probing carnitine-binding site electrostatics . The methyl ester's logP of 1.313 and TPSA of 52.32 Ų predict adequate cell permeability for intracellular target engagement studies .

β-Amino Ester Building Block for Fragment-Based Drug Design Requiring Gem-Dimethyl Steric Shielding

Medicinal chemistry teams conducting fragment-based lead discovery that require a conformationally constrained β-amino ester building block with a gem-dimethyl motif should select methyl 3-amino-5,5-dimethylhexanoate over the simpler methyl 3-aminohexanoate. The gem-dimethyl group contributes a boiling point elevation of approximately 28.5 °C (227.4 vs. 198.9 °C) relative to the des-dimethyl analog, reflecting enhanced van der Waals surface area [1]. This steric feature can be exploited to fill hydrophobic pockets in target proteins, shield the ester from premature metabolic hydrolysis, and restrict conformational flexibility—all attributes quantifiable via the compound's computed descriptors (3 rotatable bonds, logP 1.313) . The 3-amino (β-amino) architecture further differentiates this scaffold from more common α-amino acid esters, offering distinct hydrogen-bonding geometry for patentable chemical space exploration.

Physicochemical Method Development Leveraging Differentiated pKa and Boiling Point Signatures

Analytical chemistry and process development groups seeking to validate chromatographic or distillation methods for amino ester positional isomers can use the quantifiable physicochemical differences between methyl 3-amino-5,5-dimethylhexanoate and its 2-amino isomer as system suitability benchmarks. The ~20 °C boiling point differential and approximately 1-unit pKa difference provide orthogonal separation handles: distillation exploits the boiling point gap (227.4 vs. 207.1 °C), while ion-pair or ion-exchange chromatography can exploit the differential protonation at controlled pH [1]. At pH 7.4, the target compound is approximately 96.9% protonated versus approximately 76.8% for the 2-amino isomer—a roughly 5-fold difference in neutral species available for reversed-phase retention . These validated differences enable robust method qualification for isomer-specific purity testing in regulated environments.

Prodrug Design Programs Targeting Intracellular Esterase Activation

Drug discovery programs employing ester prodrug strategies to improve oral bioavailability or CNS penetration of carboxylic acid-containing carnitine analogs should procure the methyl ester form rather than the free acid. The pKa shift from 3.81 (free acid) to 8.89 (methyl ester amino group) eliminates the carboxylate anion at physiological pH, increasing predicted passive membrane permeability substantially [1]. The free acid 7 itself does not inhibit CPT-1 and is a weak CPT-2 inhibitor (Ki = 20 mM), suggesting a favorable selectivity profile against the mitochondrial outer membrane CPT-1 isoform—an attribute that may translate to reduced interference with long-chain fatty acid oxidation . This selectivity, combined with the ester's favorable computational ADME profile (TPSA 52.32, logP 1.313), positions the compound as a candidate for further prodrug optimization in metabolic disease models .

Quote Request

Request a Quote for Methyl 3-amino-5,5-dimethylhexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.